
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile is a heterocyclic compound with the following chemical structure:
C7H7N3O2
.Indole derivatives, like this compound, have attracted significant interest due to their diverse biological activities. The indole scaffold appears in various synthetic drug molecules and natural products, making it an essential pharmacophore for drug discovery .
Métodos De Preparación
Synthetic Routes: 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile can be synthesized through various routes. One common method involves the reaction of an appropriate precursor with acetyl chloride and sodium cyanide. The reaction proceeds as follows:
2-Amino-1H-pyrrole-3-carboxaldehyde+Acetyl chloride+Sodium cyanide→this compound
Industrial Production: Industrial-scale production methods typically involve optimizing the synthetic route for efficiency, yield, and safety. specific industrial processes for this compound may not be widely documented.
Análisis De Reacciones Químicas
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of different functional groups.
Reduction: Reduction reactions can modify the carbonyl group or other substituents.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or cyano groups.
Common Reagents and Conditions: Reagents like reducing agents (e.g., NaBH4), oxidizing agents (e.g., KMnO4), and nucleophiles (e.g., ammonia) play crucial roles in these reactions.
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the carbonyl group yields the corresponding alcohol.
Aplicaciones Científicas De Investigación
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile finds applications in various fields:
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: It may exhibit bioactivity, making it relevant for drug discovery.
Medicine: Research into its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Its use in the synthesis of specialty chemicals or pharmaceutical intermediates.
Mecanismo De Acción
The exact mechanism by which 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile can be compared with related indole derivatives, emphasizing its unique features. Similar compounds include other indole-based molecules with varying substituents and functional groups.
Propiedades
IUPAC Name |
1-acetyl-2-aminopyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5(11)10-3-2-6(4-8)7(10)9/h2-3H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEOTCBFSJENNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=C1N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
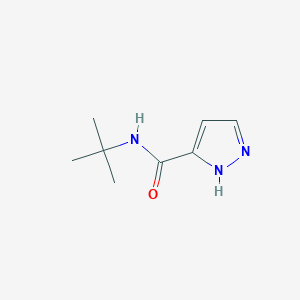
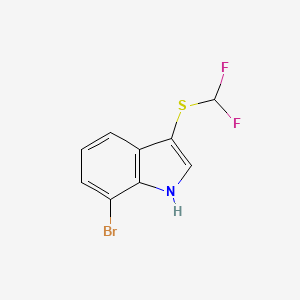
![(1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12870250.png)

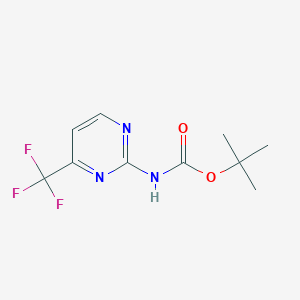
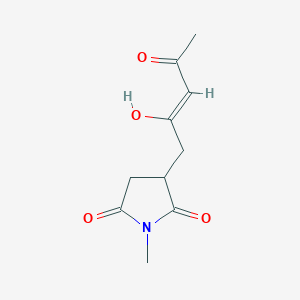
![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
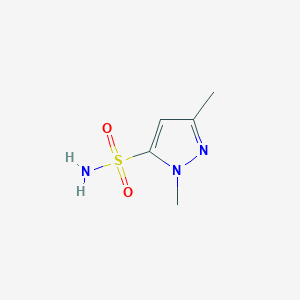
![2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one](/img/structure/B12870282.png)

![2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12870295.png)



